molecular formula C21H25N5O2 B2518668 8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920473-90-1

8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2518668
CAS RN: 920473-90-1
M. Wt: 379.464
InChI Key: DSZNTFJTRRTUEG-UHFFFAOYSA-N
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Description

Imidazoquinolines are an important class of N-tricyclic compounds. They have been the focus of attention for chemists for a long time due to their wide array of biological activities, such as antimalarial, anticonvulsant, and cardiovascular agent . They are also known to be useful immunomodulators .


Synthesis Analysis

In search of new and efficient antimicrobial and anticancer agents based on the imidazoquinoline structural framework, a series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions .


Molecular Structure Analysis

The structures of these compounds were established by IR, 1H NMR, 13C NMR, and mass spectral studies .


Chemical Reactions Analysis

The synthesis of these compounds involved multistep reactions starting from the corresponding 2,4-dihydroxoquinoline derivative .


Physical And Chemical Properties Analysis

The 1H-imidazo[4,5-c]quinoline ring system is approximately planar, with a maximum deviation of 0.0719 (15) Å .

Mechanism of Action

These compounds act as immune modifiers (in vitro and in vivo) and demonstrate antiviral and antitumor activities through endogenous cytokine production . They are believed to be good inhibitors of β-tubulin .

Future Directions

The results of these studies provided evidence that 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives are a promising class of antibacterial and anticancer agents .

properties

IUPAC Name

4,7-dimethyl-6-(2-methylpropyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14(2)12-25-15(3)13-26-17-18(22-20(25)26)23(4)21(28)24(19(17)27)11-10-16-8-6-5-7-9-16/h5-9,13-14H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZNTFJTRRTUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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